1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE
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Overview
Description
1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, piperazine, and 3,4,5-trimethoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Pyridin-3-ylmethyl-4-benzyl-piperazine: Lacks the methoxy groups on the benzyl ring.
1-Pyridin-3-ylmethyl-4-(3,4-dimethoxy-benzyl)-piperazine: Has fewer methoxy groups.
1-Pyridin-3-ylmethyl-4-(3,4,5-trimethoxy-phenyl)-piperazine: Has a phenyl ring instead of a benzyl ring.
Uniqueness
1-(3-PYRIDYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which may confer specific biological activities and chemical properties.
Properties
Molecular Formula |
C20H27N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-11-17(12-19(25-2)20(18)26-3)15-23-9-7-22(8-10-23)14-16-5-4-6-21-13-16/h4-6,11-13H,7-10,14-15H2,1-3H3 |
InChI Key |
IFLFMLLTIBCALM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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